molecular formula C18H21F3N4O B12166790 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12166790
M. Wt: 366.4 g/mol
InChI Key: VMKYNUDRHJADRA-UHFFFAOYSA-N
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Description

7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that includes a pyrimido[1,2-a][1,3,5]triazin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the core structure.

    Introduction of Substituents:

    Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethyl-3-(propan-2-yl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Lacks the trifluoromethyl group.

    7,8-dimethyl-3-(propan-2-yl)-1-[3-(methyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity.

Properties

Molecular Formula

C18H21F3N4O

Molecular Weight

366.4 g/mol

IUPAC Name

7,8-dimethyl-3-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H21F3N4O/c1-11(2)23-9-24(15-7-5-6-14(8-15)18(19,20)21)17-22-13(4)12(3)16(26)25(17)10-23/h5-8,11H,9-10H2,1-4H3

InChI Key

VMKYNUDRHJADRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C(C)C)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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